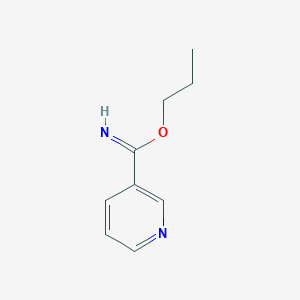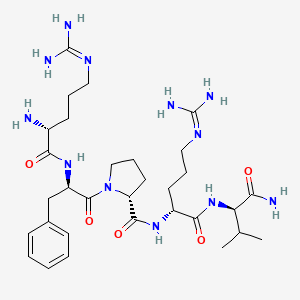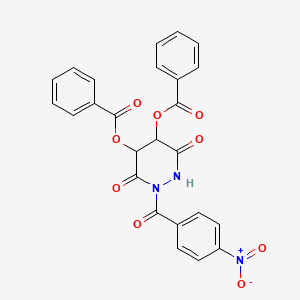![molecular formula C27H20O2 B12557809 [1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)- CAS No. 181767-12-4](/img/structure/B12557809.png)
[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- is a complex organic compound that belongs to the class of binaphthyl derivatives These compounds are characterized by the presence of two naphthalene rings connected at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- typically involves a multi-step process. One common method includes the reaction of 1-bromo-2-iodobenzene with substituted phenylboronic acid in the presence of bis(triphenylphosphine)palladium(II) chloride and potassium carbonate in a mixture of water and DME (dimethoxyethane) at 80°C . This reaction forms the binaphthyl core, which is then further functionalized to introduce the phenylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine, while nitration can be done using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydrobinaphthyl derivatives.
Wissenschaftliche Forschungsanwendungen
[1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Wirkmechanismus
The mechanism of action of [1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. For instance, as a chiral ligand, it can coordinate with metal ions to form complexes that catalyze asymmetric reactions. The phenylmethoxy group can influence the compound’s electronic properties, enhancing its reactivity and selectivity in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Another binaphthyl derivative used as a chiral ligand in asymmetric catalysis.
2’-Methoxy-1,1’-binaphthalen-2-amine: A related compound with a methoxy group at the 2’-position and an amine group at the 2-position.
Uniqueness
What sets [1,1’-Binaphthalen]-2-ol, 2’-(phenylmethoxy)- apart is its phenylmethoxy group, which imparts unique electronic and steric properties
Eigenschaften
CAS-Nummer |
181767-12-4 |
|---|---|
Molekularformel |
C27H20O2 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
1-(2-phenylmethoxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C27H20O2/c28-24-16-14-20-10-4-6-12-22(20)26(24)27-23-13-7-5-11-21(23)15-17-25(27)29-18-19-8-2-1-3-9-19/h1-17,28H,18H2 |
InChI-Schlüssel |
WLKLZUQBHZFLMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-3-[(4-Chlorophenyl)imino]-1,3-diphenylpropan-1-one](/img/structure/B12557733.png)
![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)
![6-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]hex-5-ynenitrile](/img/structure/B12557742.png)


![3-(Acetyl{3-[(13-oxotetradecyl)amino]propyl}amino)butanoic acid](/img/structure/B12557766.png)


![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)
![3,5-Dimethyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]morpholine](/img/structure/B12557784.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate](/img/structure/B12557788.png)

![4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile](/img/structure/B12557815.png)
